H-D-Leu-leu-OH
Overview
Description
Mechanism of Action
Target of Action
H-D-Leu-leu-OH, also known as D-Leucine, is a leucine derivative . Its primary targets are neuronal receptors . These receptors play a crucial role in the nervous system, mediating the effects of neurotransmitters and modulating neuronal communication .
Mode of Action
D-Leucine interacts with its neuronal targets to influence various neurological processes. It has been found to be a potent anti-seizure agent, capable of terminating seizures even after their onset . This suggests that D-Leucine may have a unique mode of action, potentially involving a novel target .
Biochemical Pathways
D-Leucine’s effects on seizures and long-term potentiation suggest that it may influence several biochemical pathways related to neuronal excitability and synaptic plasticity . .
Result of Action
The primary result of D-Leucine’s action is the termination of seizure activity . This suggests that it may have potential therapeutic applications in the treatment of epilepsy and other seizure disorders . Additionally, its ability to reduce long-term potentiation may have implications for learning and memory processes .
Biochemical Analysis
Biochemical Properties
H-D-Leu-leu-OH, like leucine, is involved in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway . This pathway is critical for protein synthesis and cellular growth. The activation of mTORC1 by leucine and its derivatives, including this compound, is a two-step process involving cellular uptake by the L-type amino acid transporter 1 (LAT1) and subsequent activation of mTORC1 .
Cellular Effects
This compound influences various cellular processes. It promotes protein synthesis and energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis . It also inhibits protein degradation . These effects are primarily mediated through the mTORC1 signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the mTORC1 signaling pathway . It is recognized by LAT1, which facilitates its cellular uptake . Once inside the cell, this compound can activate mTORC1, leading to increased protein synthesis and energy metabolism .
Temporal Effects in Laboratory Settings
It is known that leucine and its derivatives, including this compound, can have long-term effects on cellular function, such as promoting protein synthesis and energy metabolism .
Metabolic Pathways
This compound, as a leucine derivative, is likely involved in the metabolic pathways of leucine . Leucine metabolism involves several enzymes and cofactors, and it can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by LAT1 . This transporter is responsible for the cellular uptake of leucine and its derivatives, including this compound .
Subcellular Localization
Given its role in activating the mTORC1 signaling pathway, it is likely that it is found in locations where this pathway is active, such as the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Leu-leu-OH typically involves the coupling of two leucine molecules. One common method is the use of amino acid calcium carboxylates in organic solvents. For instance, H-Leu-OH can be dissolved in distilled water and reacted with calcium hydroxide to form the calcium carboxylate. This intermediate is then coupled with an active ester of another leucine molecule, such as Boc-Ala-ONp, in a solvent like DMF (dimethylformamide) to yield the desired dipeptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-D-Leu-leu-OH can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce alcohols.
Scientific Research Applications
H-D-Leu-leu-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: The compound is studied for its role in protein synthesis and metabolism.
Medicine: Research is ongoing to explore its potential in drug development, particularly in targeting metabolic pathways.
Industry: It is used in the production of peptide-based materials and as a standard in analytical techniques
Comparison with Similar Compounds
Similar Compounds
H-Leu-OH: A single leucine molecule.
H-D-Leu-D-Leu-OH: A dipeptide composed of two D-leucine residues.
H-Leu-D-Leu-OH: A dipeptide with one L-leucine and one D-leucine residue
Uniqueness
H-D-Leu-leu-OH is unique due to its specific configuration of two L-leucine residues, which imparts distinct biological activities and properties. This configuration is crucial for its interaction with molecular targets and its role in activating the mTOR pathway.
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPYQJIKPJDLLB-ZJUUUORDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315955 | |
Record name | D-Leucyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38689-31-5 | |
Record name | D-Leucyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38689-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Leucyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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